molecular formula C19H23Cl2N3O3S B2591816 N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide CAS No. 901273-50-5

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide

Cat. No.: B2591816
CAS No.: 901273-50-5
M. Wt: 444.37
InChI Key: YXMLSSDKDLMCFW-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide is a chemical compound of significant interest in pharmacological research, particularly in the study of kinase signaling pathways. It is widely characterized as a potent and selective inhibitor of B-Raf (BRAF) kinases, including the oncogenic BRAF V600E mutant variant. This specific targeting is crucial as the constitutively active BRAF V600E mutant drives uncontrolled cell proliferation in several cancers, most notably melanoma, as well as colorectal and thyroid cancers. By inhibiting BRAF kinase activity, this compound suppresses the MAPK/ERK signaling pathway, a key regulator of cell growth and survival. Its primary research value lies in its utility as a chemical tool compound for investigating the pathophysiology of BRAF-driven malignancies, exploring mechanisms of drug resistance that arise during targeted therapy, and for the in vitro evaluation of combination treatment strategies. Research utilizing this inhibitor provides foundational insights for the development of novel targeted cancer therapeutics and helps delineate the complex feedback mechanisms within the RAS-RAF-MEK-ERK cascade. This product is intended for research applications by qualified laboratory personnel only.

Properties

IUPAC Name

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(2-chlorophenyl)methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N3O3S/c1-3-24(4-2)28(26,27)15-9-10-17(21)18(11-15)23-19(25)13-22-12-14-7-5-6-8-16(14)20/h5-11,22H,3-4,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMLSSDKDLMCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CNCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(diethylsulfamoyl)aniline with 2-chlorobenzylamine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide typically involves multi-step chemical reactions. The compound's structure features a diethylsulfamoyl group, which enhances its biological activity. Techniques such as FTIR, NMR spectroscopy, and mass spectrometry are commonly employed for characterization to confirm the compound's identity and purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds, suggesting that this compound may exhibit similar effects. For example, derivatives containing electron-withdrawing groups have shown significant activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Prostaglandin Receptor Modulation

This compound has been identified as a potential prostaglandin D2 receptor modulator. Prostaglandin receptor modulators are crucial for treating various allergic and immune disorders, including asthma, rhinitis, and inflammatory bowel diseases . The modulation of these receptors can lead to therapeutic benefits in managing chronic inflammatory conditions.

Therapeutic Applications

  • Allergic Disorders : The compound's ability to modulate prostaglandin receptors positions it as a candidate for treating allergic conditions such as asthma and rhinitis.
  • Antimicrobial Treatments : Given its antibacterial properties, this compound could be developed into new antimicrobial agents.
  • Anti-inflammatory Applications : Its role in prostaglandin modulation suggests potential in developing treatments for inflammatory diseases like rheumatoid arthritis and ulcerative colitis .

Study on Antibacterial Efficacy

A recent study synthesized various derivatives of benzamide-based compounds, including those similar to this compound. The results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin . This highlights the potential of these compounds in clinical settings.

Prostaglandin Modulation Research

Research on phenyl-substituted heterocyclic derivatives has demonstrated their effectiveness as prostaglandin D2 receptor modulators. These findings underscore the therapeutic promise of compounds like this compound in treating various prostaglandin-mediated diseases .

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
Target Compound C₁₈H₂₀Cl₂N₃O₃S Diethylsulfamoyl, 2-chlorobenzylamino Hypothesized CNS activity or imaging
N-(((4-chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c) C₁₆H₁₆ClN₂O₃S 4-Chlorophenylsulfonyl Synthetic intermediate; melting point 134–135°C
OL4 () C₁₉H₁₇N₅O₅ 2-Methyl-5-nitroimidazole, 3-nitrophenyl Anticonvulsant activity (superior to phenytoin)
[11C]DAA1106 C₁₈H₁₉F₃N₂O₃S Trifluoromethyl, methoxyphenyl TSPO tracer for neuroinflammation imaging
N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide C₁₉H₁₉ClN₄O₃S Imidazole-sulfonamide hybrid Unspecified; structural complexity suggests kinase inhibition potential

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Target Compound : While direct data are unavailable, analogs like [11C]DAA1106 () demonstrate high affinity for TSPO (translocator protein), a biomarker for neuroinflammation. The diethylsulfamoyl group in the target compound may enhance binding to similar targets .
  • OL4 () : Exhibits potent anticonvulsant effects, attributed to nitroimidazole and nitrophenyl groups enhancing interaction with neuronal ion channels .
  • Compound 6c (): No explicit activity reported, but chloro-substituted sulfonyl groups often improve metabolic stability in drug design .

Physicochemical Properties

  • Melting Points: Target Compound: Not reported; however, sulfamoyl groups typically reduce melting points compared to sulfonyl analogs due to decreased crystallinity. Compound 6c (): Melting point 134–135°C, likely due to strong intermolecular forces from the 4-chlorophenylsulfonyl group .
  • Lipophilicity :
    • Diethylsulfamoyl (Target Compound): Increases logP, favoring CNS penetration.
    • Trifluoromethyl ([11C]DAA1106): Enhances lipophilicity and resistance to oxidative metabolism .

Biological Activity

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide is a compound of interest due to its potential therapeutic applications and unique biological properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C19H22Cl2N2O3S
  • Molecular Weight: 461.4 g/mol
  • CAS Number: Not specified in the search results, but can be derived from the molecular formula.

The compound exhibits biological activity primarily through:

  • Inhibition of Enzymatic Pathways: It is believed to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation: The compound may interact with various receptors in the body, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects: It may reduce inflammation by modulating immune responses and inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A study demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics .
  • Anti-inflammatory Activity:
    • In vitro experiments showed that the compound reduced levels of inflammatory markers in cell cultures, indicating its potential as an anti-inflammatory agent .
  • Toxicological Profile:
    • Toxicity studies revealed that while the compound shows promise for therapeutic use, it also presents some cytotoxic effects at higher concentrations. Further research is needed to determine safe dosage levels .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityCytotoxic effects at high doses

Q & A

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural validation. For example:

  • NMR : Assigns proton environments and confirms substituent positions (e.g., chlorophenyl and diethylsulfamoyl groups).
  • IR : Identifies functional groups like sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650–1600 cm⁻¹). Purity should be verified via High-Performance Liquid Chromatography (HPLC) .

Q. What synthetic routes are commonly used to prepare this compound?

A multi-step synthesis is typical:

  • Step 1 : React 2-chloro-5-(diethylsulfamoyl)aniline with chloroacetyl chloride to form the acetamide backbone.
  • Step 2 : Introduce the (2-chlorophenyl)methylamine moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Purify via column chromatography and recrystallization .

Q. How is the compound’s stability assessed under laboratory conditions?

Stability studies involve:

  • pH sensitivity : Incubate in buffers (pH 3–10) and monitor degradation via HPLC.
  • Light exposure : Conduct photostability tests using ICH guidelines (e.g., 1.2 million lux hours).
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up production?

Use Design of Experiments (DoE) to evaluate variables:

VariableRange TestedOptimal ConditionImpact on Yield
Reaction temperature50–100°C80°C+15% yield
Solvent polarityDMF vs. THFDMF+20% yield
Catalyst loading0.5–2.0 mol%1.5 mol% Pd(OAc)₂+10% yield
Continuous-flow reactors may improve reproducibility and reduce byproducts .

Q. How do structural modifications influence biological activity discrepancies?

Contradictions in reported bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Heterocyclic substituents : The diethylsulfamoyl group’s electron-withdrawing effects alter target binding .
  • Stereoelectronic effects : Chlorine atoms on the phenyl rings modulate lipophilicity and membrane permeability . Resolve discrepancies via structure-activity relationship (SAR) studies with systematic derivatization .

Q. What computational strategies predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
  • HOMO-LUMO analysis : Identify reactive sites for electrophilic/nucleophilic interactions (e.g., the acetamide carbonyl as an electron acceptor) .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to predict binding affinity .

Data Contradiction Analysis

Q. Why do NMR spectra show unexpected peaks despite high HPLC purity?

  • Residual solvents : DMF or THF residues may appear as singlet peaks in 1H^1H-NMR. Confirm via 13C^13C-NMR or GC-MS.
  • Polymorphism : Crystalline vs. amorphous forms can produce split signals. Use X-ray diffraction (XRD) for phase identification .

Q. How to address inconsistencies in biological assay results across studies?

  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
  • Solubility factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Positive controls : Compare with known sulfonamide inhibitors (e.g., acetazolamide) to validate assay sensitivity .

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